molecular formula C7H7F2NO2 B1473645 [6-(Difluoromethoxy)pyridin-2-yl]methanol CAS No. 1375098-11-5

[6-(Difluoromethoxy)pyridin-2-yl]methanol

Cat. No. B1473645
M. Wt: 175.13 g/mol
InChI Key: XCYVPSNADNRFPM-UHFFFAOYSA-N
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Description

“[6-(Difluoromethoxy)pyridin-2-yl]methanol”, also known as DFPM, is a chemical compound that belongs to the family of pyridine derivatives. It has a molecular weight of 175.13 g/mol . The IUPAC name for this compound is (6-(difluoromethoxy)pyridin-2-yl)methanol .


Molecular Structure Analysis

The InChI code for “[6-(Difluoromethoxy)pyridin-2-yl]methanol” is 1S/C7H7F2NO2/c8-7(9)12-6-3-1-2-5(4-11)10-6/h1-3,7,11H,4H2 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“[6-(Difluoromethoxy)pyridin-2-yl]methanol” is a powder at room temperature . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • Synthetic Applications: The synthesis of complexes and compounds, such as 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, demonstrates the utility of pyridinyl methanol derivatives in forming structurally unique molecules. These molecules are characterized by intramolecular hydrogen bonding, contributing to the stabilization of their crystal structures (Percino, Chapela, & Rodríguez-Barbarín, 2005).
  • Crystal Structure Analysis: The crystal and molecular structure analyses of various compounds, including those with pyridinyl methanol frameworks, help in understanding the geometric arrangements and potential applications of these molecules in material science and molecular engineering (Bourosh et al., 2018).

Catalytic Applications

  • Catalysis and Oligomerization: Pyridinyl methanol derivatives are used in the synthesis of nickel complexes that serve as catalysts for the oligomerization of ethylene, showcasing their potential in polymer chemistry and industrial applications (Kermagoret & Braunstein, 2008).
  • Photocatalytic Water Reduction: Complexes derived from pyridinyl methanol ligands have been explored for their photocatalytic activities in water reduction, indicating their potential in renewable energy applications and environmental remediation (Bachmann et al., 2013).

Molecular Interactions and Mechanisms

  • Hydrogen Bonding and Molecular Polarizability: Studies on vibrational spectra and molecular polarizability of derivatives similar to [6-(Difluoromethoxy)pyridin-2-yl]methanol provide insights into the hydrogen bonding capabilities and electronic properties of these molecules, which are critical for understanding their reactivity and interactions with other molecules (Yadav et al., 2006).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

[6-(difluoromethoxy)pyridin-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2NO2/c8-7(9)12-6-3-1-2-5(4-11)10-6/h1-3,7,11H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYVPSNADNRFPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC(F)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-(Difluoromethoxy)pyridin-2-yl]methanol

CAS RN

1375098-11-5
Record name [6-(difluoromethoxy)pyridin-2-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A cooled (−78° C.) solution of methyl 6-(difluoromethoxy)picolinate (4.310 g; 21.21 mmol) in anh. toluene (120 ml) was treated dropwise with a solution of 1 M DIBAH in toluene (63.60 ml; 63.60 mmol), and the resulting mixture was further stirred at −78° C., under nitrogen, for 5 min., and then at 0° C. for 1.5 h. The obtained mixture was treated successively with water (55 ml), 1 M aq. NaOH (12 ml), and aq. sat. NaHCO3 (100 ml). The separated aq. layer was further extracted with Et2O (2×100 ml). The mixed organic layers were then dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure affording (6-(difluoromethoxy)pyridin-2-yl)methanol as a yellow oil (3.310 g; 89%). LC-MS (conditions D): tR=0.76 min.; no ionisation.
Quantity
4.31 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
63.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
12 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
55 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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